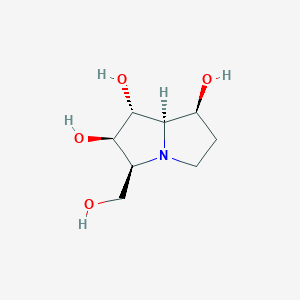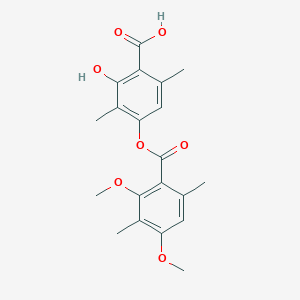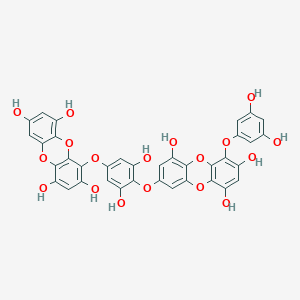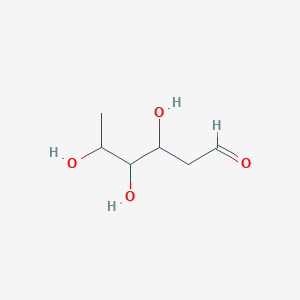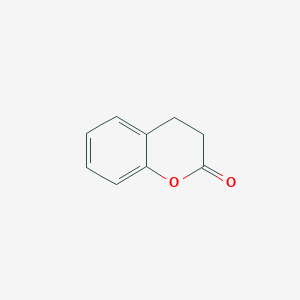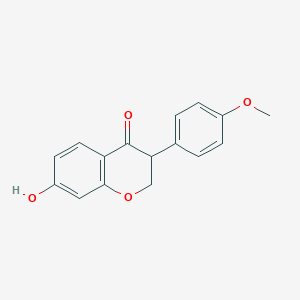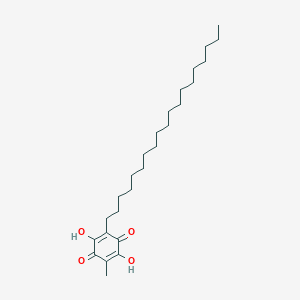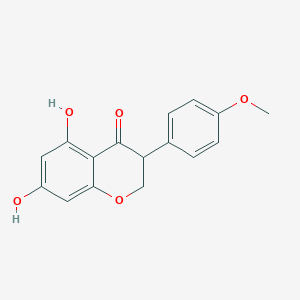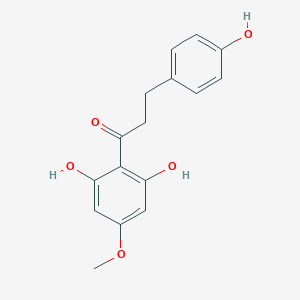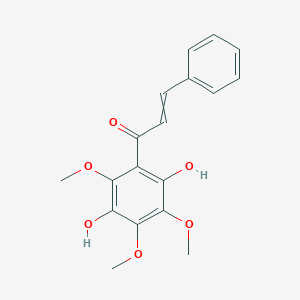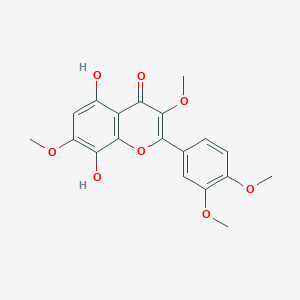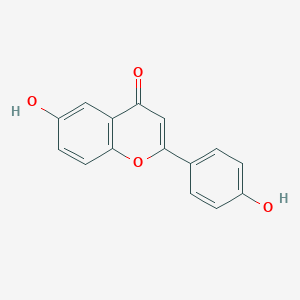
6,4'-Dihydroxyflavone
Overview
Description
6,4’-Dihydroxyflavone is a flavonoid compound that belongs to the class of flavones. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. 6,4’-Dihydroxyflavone is characterized by the presence of hydroxyl groups at the 6 and 4’ positions of the flavone backbone. This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Mechanism of Action
Target of Action
4’,6-Dihydroxyflavone is a type of flavone, a class of polyphenolic compounds For instance, 7,8-Dihydroxyflavone, a similar compound, is known to act as an agonist of the TrkB receptor, the main receptor of brain-derived neurotrophic factor (BDNF) .
Mode of Action
Flavonoids in general are known to interact with multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (ahr), kinases, receptor tyrosine kinases, and g protein-coupled receptors . They exhibit anti-inflammatory and anticancer activities and enhance the immune system .
Biochemical Pathways
For example, 7,8-Dihydroxyflavone has been shown to enhance TrkB phosphorylation and promote downstream cellular signaling .
Pharmacokinetics
For the similar compound 7,8-dihydroxyflavone, it has been reported that after oral administration of 50 mg/kg in mice, the plasma concentration peaked at 10 min with 70 ng/ml and was still detectable after 8 h (5 ng/ml) .
Result of Action
Flavonoids in general have been associated with a wide range of health benefits, including increased lifespan, decreased cardiovascular problems, and low rates of metabolic diseases .
Action Environment
It is known that the bioavailability and effectiveness of flavonoids can be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
4’,6-Dihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It is a dihydroxyflavone that is flavone substituted by hydroxy groups at positions 4’ and 6 . The nature of these interactions is complex and can involve both direct binding and indirect effects on enzyme activity.
Cellular Effects
The cellular effects of 4’,6-Dihydroxyflavone are diverse and depend on the specific cell type and cellular context. For example, it has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, and cardiovascular regulation . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4’,6-Dihydroxyflavone exerts its effects through a variety of mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it has been found to bind and reversibly inhibit PDXP, a pyridoxal phosphatase, with low micromolar affinity and sub-micromolar potency .
Temporal Effects in Laboratory Settings
The effects of 4’,6-Dihydroxyflavone can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4’,6-Dihydroxyflavone can vary with different dosages in animal models. For example, it has been reported that 7,8-DHF, a similar compound, has neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Metabolic Pathways
4’,6-Dihydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
4’,6-Dihydroxyflavone is transported and distributed within cells and tissues in a complex manner. This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4’,6-Dihydroxyflavone can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-dihydroxyflavone can be achieved through various methods. One common approach involves the microbial transformation of 6-methoxyflavone using the fungus Aspergillus niger. This process involves demethylation at the C-6 position and simultaneous hydroxylation at the C-4’ position . The reaction is typically carried out in an aqueous culture of the fungus under constant stirring at a temperature range of 288-308 K.
Industrial Production Methods
Industrial production of 6,4’-dihydroxyflavone may involve similar microbial transformation techniques, scaled up to meet production demands. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the compound. Additionally, chemical synthesis methods involving selective hydroxylation and demethylation steps can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,4’-Dihydroxyflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 6,4’-dihydroxyflavone, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group in the flavone structure, resulting in the formation of dihydroflavones.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include oxidized flavone derivatives, reduced dihydroflavones, and substituted flavones with various functional groups.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids. Its chemical structure allows for the exploration of various synthetic modifications and reactions.
Biology: The compound exhibits significant antioxidant and anti-inflammatory activities, making it a valuable tool for studying cellular oxidative stress and inflammation pathways.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic products to enhance shelf life and stability.
Comparison with Similar Compounds
6,4’-Dihydroxyflavone can be compared with other similar flavonoid compounds, such as:
7,8-Dihydroxyflavone: Known for its potent neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF) activity.
6,7-Dihydroxyflavone: Exhibits strong antioxidant and anti-inflammatory properties.
5,7-Dihydroxyflavone (Chrysin): Known for its anxiolytic and antidepressant-like effects.
The uniqueness of 6,4’-dihydroxyflavone lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULTBKXWHYHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022467 | |
| Record name | 4',6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63046-09-3 | |
| Record name | 6,4′-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63046-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',6-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063046093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',6-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J1QNC3FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4',6-dihydroxyflavone exert its anti-inflammatory effects in kidney mesangial cells?
A1: The research paper states that 4',6-dihydroxyflavone exhibits potent anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells. [] While the exact mechanism was not fully elucidated in this specific study, it highlights that the anti-inflammatory action is not through direct scavenging of nitric oxide (NO) radicals. [] Further research is needed to determine the precise molecular targets and downstream pathways involved in its activity.
Q2: What is the potency of 4',6-dihydroxyflavone compared to other flavones studied?
A2: The study demonstrates that 4',6-dihydroxyflavone exhibits high anti-inflammatory potency with an IC50 in the low micromolar range (2.0 μM). [] This is comparable to the activity of 6-hydroxyflavone and notably better than the well-studied polyhydroxylated flavones like fisetin, quercetin, morin, tricetin, gossypetin, apigenin, and myricetin. [] This suggests that 4',6-dihydroxyflavone holds promise as a potential therapeutic agent for inflammation-related diseases, particularly in the context of kidney inflammation.
Q3: Does modifying the structure of 4',6-dihydroxyflavone affect its anti-inflammatory activity?
A3: While the study focuses primarily on 4',6-dihydroxyflavone, it also investigated the anti-inflammatory activity of various other flavone derivatives. [] Interestingly, 6-methoxyflavone, a methylated derivative of 6-hydroxyflavone, demonstrated even greater potency with an IC50 of 192 nM. [] This finding highlights the significant impact of structural modifications on the biological activity of flavones and emphasizes the importance of structure-activity relationship (SAR) studies in drug discovery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



